molecular formula C7H16Cl2F2N2 B2780849 1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride CAS No. 2174008-09-2

1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride

Cat. No.: B2780849
CAS No.: 2174008-09-2
M. Wt: 237.12
InChI Key: GXXNBZBPIVRELB-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride (molecular formula: C₇H₁₄F₂N₂·2HCl) is a piperidine derivative characterized by an ethyl group at the 1-position, two fluorine atoms at the 3,3-positions, and an amine group at the 4-position of the piperidine ring. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications . Its structural features, including fluorine substitution and ethyl functionalization, influence its physicochemical properties, such as lipophilicity, conformational stability, and interaction with biological targets. Predicted collision cross-section (CCS) values for its adducts range from 134.5 to 144.1 Ų, suggesting moderate molecular size and polarity .

Properties

IUPAC Name

1-ethyl-3,3-difluoropiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c1-2-11-4-3-6(10)7(8,9)5-11;;/h6H,2-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXNBZBPIVRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride typically involves the reaction of 3,3-difluoropiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine into organic compounds, particularly piperidine derivatives, has been shown to enhance their pharmacological properties. The compound is linked to several therapeutic areas:

  • Neuropharmacology : Compounds similar to 1-Ethyl-3,3-difluoropiperidin-4-amine have been studied for their effects on neurotransmitter systems, particularly in relation to the orexin receptor pathways. Orexin receptor antagonists are being explored for the treatment of conditions such as obesity, sleep disorders, and schizophrenia .
  • Cognitive Enhancement : Research indicates that piperidine derivatives can act as agonists for nicotinic acetylcholine receptors, which are crucial for cognitive functions. This suggests potential applications in treating cognitive deficits associated with psychiatric disorders .

Synthesis and Derivatives

The synthesis of 1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride involves several methods that highlight its versatility as a pharmaceutical intermediate:

  • Nucleophilic Fluorination : The piperidine ring can undergo nucleophilic fluorination reactions, enabling the introduction of fluorine atoms at various positions, which can significantly alter the compound's biological activity .
  • Green Chemistry Approaches : Recent advancements in synthetic methods emphasize environmentally friendly processes that yield high purity with minimal waste. This is particularly relevant for large-scale production of pharmaceutical compounds .

Pharmacological Research

The pharmacological profile of this compound indicates its potential as a lead compound in drug discovery:

Therapeutic Area Potential Application Mechanism of Action
NeuropharmacologyTreatment of sleep disorders and obesityOrexin receptor antagonism
Cognitive enhancementImprovement of cognitive deficitsAgonism at nicotinic acetylcholine receptors
Antidepressant effectsModulation of serotonin receptorsInteraction with 5-HT receptor subtypes
Anticancer propertiesInhibition of tumor growthTargeting specific cancer pathways

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of fluorinated piperidine derivatives:

  • A study demonstrated that compounds with similar structures showed enhanced metabolic stability and improved binding affinity to target receptors compared to their non-fluorinated counterparts .
  • Research involving animal models has indicated that these compounds could effectively modulate neurotransmitter systems involved in mood regulation and cognitive function, supporting their potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural attributes and properties of 1-ethyl-3,3-difluoropiperidin-4-amine dihydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Substituents Fluorine Positions Salt Form Key Applications/Notes
This compound C₇H₁₄F₂N₂·2HCl Ethyl (1-position), amine (4-position) 3,3 Dihydrochloride Pharmaceutical intermediates; high solubility
4,4-Difluoropiperidine hydrochloride C₅H₈F₂N·HCl None 4,4 Hydrochloride Higher structural similarity (0.83); limited substituent diversity
3,3-Difluoropiperidine hydrochloride C₅H₈F₂N·HCl None 3,3 Hydrochloride Lower similarity (0.71); lacks ethyl/amine groups
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride C₁₃H₁₉Cl₂F₃N₂ Trifluoromethyl-benzyl (1-position) None Dihydrochloride Increased lipophilicity; potential CNS-targeting applications
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride C₈H₁₇Cl₂F₃N₂ Ethyl (1-position), trifluoromethyl (4-position) None Dihydrochloride Trifluoromethyl group enhances metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to free-base analogs, critical for drug formulation .
  • Stability : Fluorine atoms at the 3,3-positions may reduce metabolic degradation by cytochrome P450 enzymes, enhancing plasma half-life .

Critical Analysis of Divergences and Limitations

  • Data Gaps : Predicted CCS values for the target compound lack experimental validation, necessitating further analytical studies .
  • Structural vs. Functional Similarity : While 4,4-difluoropiperidine hydrochloride (similarity score 0.83) shares fluorine substitutions, the absence of an ethyl or amine group limits its utility in amine-directed reactions .
  • Salt Form Impact : Dihydrochloride salts (two HCl molecules) generally exhibit higher solubility than hydrochloride salts (one HCl molecule), as seen in trientine dihydrochloride (used in Wilson’s disease treatment) .

Biological Activity

1-Ethyl-3,3-difluoropiperidin-4-amine dihydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique difluorinated piperidine structure, has been investigated for various pharmacological properties, particularly in the context of antiviral and anticancer activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H11F2N2HCl\text{C}_7\text{H}_{11}\text{F}_2\text{N}\cdot 2\text{HCl}

This compound features a piperidine ring with two fluorine atoms at the 3-position and an ethyl group at the nitrogen atom. The presence of these fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

Antiviral Activity

Research has indicated that piperidine derivatives, including this compound, exhibit promising antiviral properties. A study demonstrated that compounds with similar structures effectively inhibit the papain-like protease (PLpro) of SARS-CoV, a critical enzyme for viral replication. The binding affinity of these compounds was reported to be in the nanomolar range, suggesting strong inhibitory potential against viral targets .

Table 1: Inhibitory Activity Against PLpro

CompoundIC50 (µM)Selectivity Index
This compoundTBDHigh
Piperidine Analog 10.15 ± 0.01High
Piperidine Analog 220.4 ± 1.2Moderate

Anticancer Activity

In addition to antiviral effects, there is emerging evidence that this compound may possess anticancer properties. Studies have shown that piperidine derivatives can disrupt protein-protein interactions (PPIs) critical for cancer cell survival and proliferation. Specifically, inhibitors targeting the BCL6 protein have been developed based on similar scaffolds . The ability to modulate such interactions opens avenues for therapeutic applications in oncology.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : By binding to viral proteases or other enzymes involved in cellular signaling pathways.
  • PPI Disruption : Interfering with critical protein interactions necessary for cancer cell growth.
  • Metabolic Stability : The difluorinated structure may enhance resistance to metabolic degradation, prolonging its action in biological systems.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on SARS-CoV Inhibition : A series of piperidine derivatives were tested for their ability to inhibit PLpro activity in vitro. Results indicated that modifications at the nitrogen atom significantly affected potency and selectivity against human homologues .
  • Anticancer Efficacy : In a mouse model of lymphoma, a related compound demonstrated significant tumor reduction when administered at specific doses, supporting its potential as an anticancer agent .

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